(4Z)-8-chlorocyclooct-4-en-1-one
Description
(4Z)-8-Chlorocyclooct-4-en-1-one is a chlorinated cyclic ketone characterized by an eight-membered ring with a double bond at the 4Z position, a ketone group at position 1, and a chlorine substituent at position 6. Its molecular formula is C₈H₉ClO, with a calculated molecular weight of 156.45 g/mol. The Z-configuration of the double bond influences its conformational rigidity and reactivity, particularly in cycloaddition or nucleophilic substitution reactions .
Properties
CAS No. |
138619-95-1 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(4Z)-8-chlorocyclooct-4-en-1-one |
InChI |
InChI=1S/C8H11ClO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7H,3-6H2/b2-1- |
InChI Key |
ULHIJCQHEHBSKY-UPHRSURJSA-N |
SMILES |
C1CC(C(=O)CCC=C1)Cl |
Isomeric SMILES |
C/1CC(C(=O)CC/C=C1)Cl |
Canonical SMILES |
C1CC(C(=O)CCC=C1)Cl |
Synonyms |
4-Cycloocten-1-one, 8-chloro-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The most directly comparable compound in the provided evidence is (4Z)-8-Aminocyclooct-4-en-1-ol (CAS 64776-16-5), which shares the same cyclooctene backbone but differs in substituents: an amino (-NH₂) group replaces chlorine, and a hydroxyl (-OH) group replaces the ketone. Key differences include:
| Property | (4Z)-8-Chlorocyclooct-4-en-1-one | (4Z)-8-Aminocyclooct-4-en-1-ol |
|---|---|---|
| Molecular Formula | C₈H₉ClO | C₈H₁₅NO |
| Molecular Weight | 156.45 g/mol | 141.21 g/mol |
| Functional Groups | Chloro, cyclic ketone | Amino, cyclic alcohol |
| Polarity | High (due to ketone and Cl) | Moderate (alcohol and amino) |
| Hydrogen Bonding | Ketone (acceptor only) | Alcohol (donor/acceptor), amino (donor) |
Key Observations :
- The chlorine atom in the target compound increases molecular weight and introduces electronegativity, enhancing electrophilicity at the α-carbon.
- The ketone group in this compound renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol in the amino derivative .
- The amino and hydroxyl groups in (4Z)-8-Aminocyclooct-4-en-1-ol enable hydrogen bonding, improving solubility in polar solvents like water or ethanol.
Physicochemical Properties
- Lipophilicity: The chloro-ketone derivative is likely more lipophilic (logP estimated at ~2.1) than the amino-alcohol analog (logP ~0.5), impacting membrane permeability in biological systems.
- Thermal Stability : Cyclic ketones generally exhibit higher thermal stability than alcohols due to reduced hydrogen bonding.
Research Findings and Limitations
- Synthesis Challenges : The strained cyclooctene ring in both compounds complicates synthesis, requiring precise control over stereochemistry.
- Data Gaps : Experimental data (e.g., boiling points, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating further characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
